

Technical Guide: Melting Point Characterization of 1-(4-Chlorophenyl)ethanone Oxime

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)ethanone
oxime

Cat. No.: B7785604

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Executive Summary

Target Analyte: **1-(4-Chlorophenyl)ethanone oxime** CAS Registry Number: 1956-39-4 Melting Point Range (Pure): 95.0 – 98.0 °C

This guide defines the physicochemical characterization of **1-(4-Chlorophenyl)ethanone oxime**, a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. The stated melting point range applies to the commercially available high-purity solid, which typically exists as a mixture of E (anti) and Z (syn) isomers.

Critical Safety Distinction: Researchers must strictly distinguish this compound from 2-chloro-1-phenylethanone oxime (CN gas oxime), a chemical warfare agent derivative with a significantly lower melting point (~35–40 °C) and severe lachrymatory properties.

Chemical Profile & Isomerism

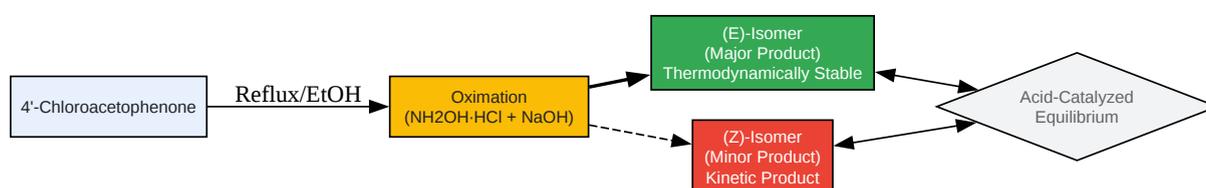
The melting point of oximes is heavily influenced by their geometric isomerism across the C=N double bond. While the E-isomer is thermodynamically favored in most acetophenone derivatives due to steric minimization between the phenyl ring and the hydroxyl group, the Z-isomer is often present in the crude synthetic product.

Physicochemical Data Table

Property	Specification
IUPAC Name	N-(1-(4-chlorophenyl)ethylidene)hydroxylamine
Common Synonyms	p-Chloroacetophenone oxime; 4'-Chloroacetophenone oxime
Molecular Formula	C ₈ H ₈ ClNO
Molecular Weight	169.61 g/mol
Physical State	White to off-white crystalline solid
Solubility	Soluble in ethanol, methanol, DMSO; sparingly soluble in water
Isomerism	Exists as E (anti) and Z (syn) geometric isomers

Isomer Stability & Interconversion

In solution, acid-catalyzed conditions can induce isomerization. The melting point range of 95–98 °C reflects the eutectic behavior of the standard E/Z mixture obtained from optimized synthesis. Pure isolated isomers may exhibit sharper, distinct melting points, but the mixture is the industry standard for intermediate utility.



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Figure 1: Reaction pathway showing the formation of E/Z isomers. The E-isomer is generally favored due to steric factors, but commercial samples often contain traces of Z, widening the melting range slightly.

Experimental Protocol: Synthesis, Purification, and Validation

To ensure the melting point data is authoritative, the sample must be generated and validated through a rigorous protocol. The following workflow ensures the removal of the starting ketone (MP ~20 °C) which would drastically depress the observed melting point.

Step 1: Synthesis (Oximation)[1]

- Reagents: 4'-Chloroacetophenone (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Hydroxide (2.5 eq).
- Solvent: Ethanol/Water (3:1 ratio).
- Procedure: Reflux for 2–3 hours. The basic environment neutralizes the HCl byproduct, driving the equilibrium toward the oxime.

Step 2: Purification (Recrystallization)

Impurities such as unreacted ketone or side-reaction amides must be removed.

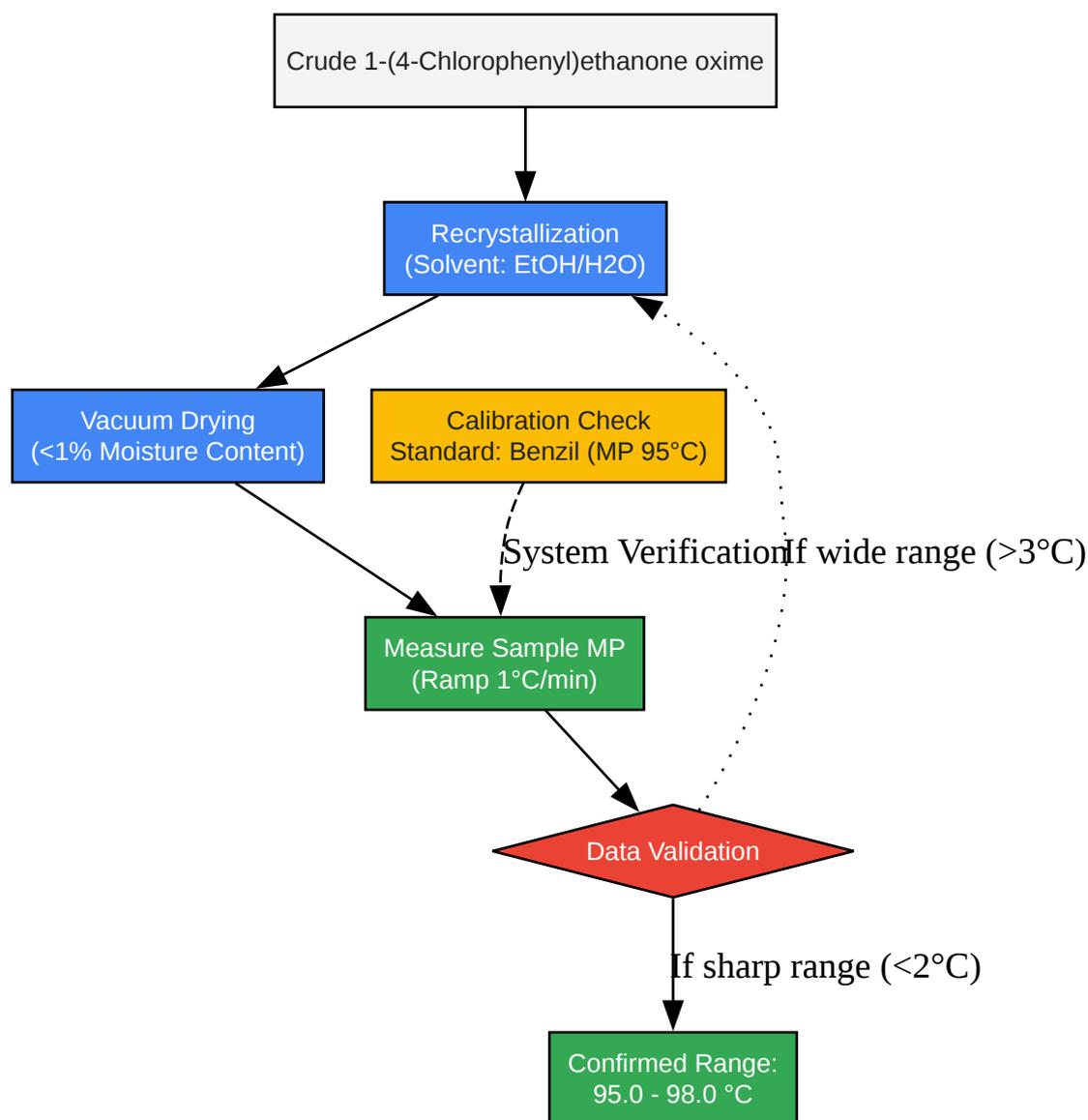
- Solvent Selection: Use Ethanol/Water.
- Dissolution: Dissolve crude solid in minimal boiling ethanol.
- Precipitation: Add hot water dropwise until persistent turbidity is observed.
- Crystallization: Cool slowly to room temperature, then to 4 °C.
- Drying: Vacuum dry over P₂O₅ or silica gel to remove residual moisture (water depresses MP).

Step 3: Melting Point Determination (Self-Validating)

Do not rely on a single measurement. Use a bracketing standard to validate the thermometer/sensor accuracy.

- Apparatus: Capillary Melting Point Apparatus (e.g., Stuart SMP30 or equivalent).

- Calibration Standard: Benzil (Standard MP: 95 °C). This is ideal as it melts exactly at the lower bound of the target analyte's range.
- Ramp Rate: 1 °C/min near the melting point.



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Figure 2: Workflow for the purification and validation of the melting point. Note the feedback loop: a wide melting range (>3°C) indicates impurity, requiring re-crystallization.

Applications in Drug Development

1-(4-Chlorophenyl)ethanone oxime serves as a versatile pharmacophore scaffold. Its primary utility lies in:

- Beckmann Rearrangement: Conversion into N-(4-chlorophenyl)acetamide, a precursor for substituted anilines.
- Reduction: Catalytic hydrogenation yields 1-(4-chlorophenyl)ethylamine, a chiral amine building block used in resolving agents and chiral auxiliaries.
- Cyclization: Precursor for synthesizing oxazoles and isoxazoles found in COX-2 inhibitors.

References

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Sources

- [1. p-Chloroacetophenone oxime | C8H8ClNO | CID 96172 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

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